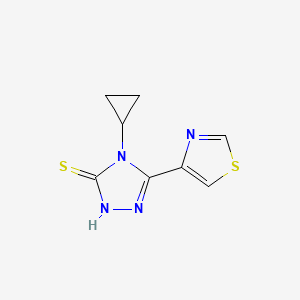
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of cyclopropyl, thiazole, and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiazole or triazole derivatives.
Substitution: Various substituted thiazole and triazole derivatives.
科学的研究の応用
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- **4-Cyclopropyl-3-(2-fluorophenyl)-5-({[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole .
- **4-Cyclopropyl-5-[({2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .
- **3-(4-Cyclopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine .
Uniqueness
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of cyclopropyl, thiazole, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C8H8N4S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC名 |
4-cyclopropyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H8N4S2/c13-8-11-10-7(6-3-14-4-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,11,13) |
InChIキー |
MDHOLVSCTCEHLK-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C(=NNC2=S)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


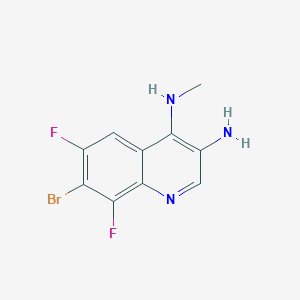
![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
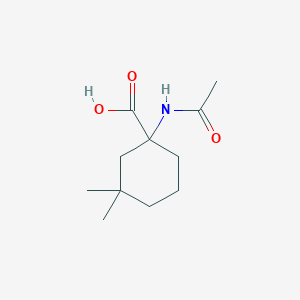
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
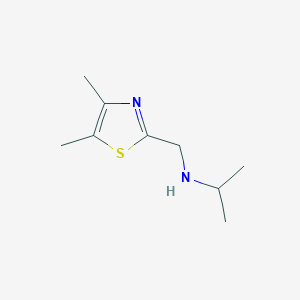
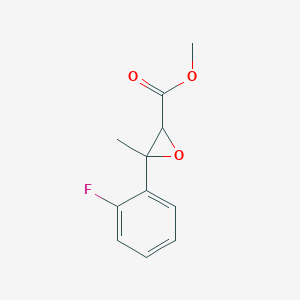
![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
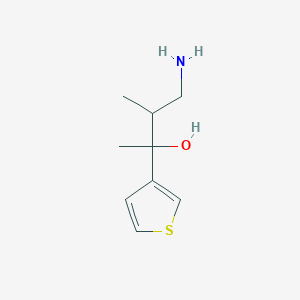
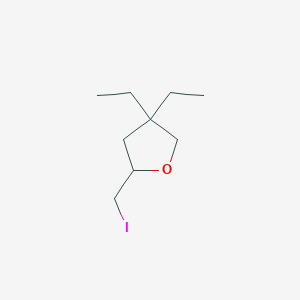
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
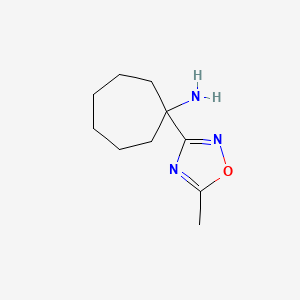
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
